molecular formula C11H15NO2 B182616 4'-Methoxybutyranilide CAS No. 5421-40-9

4'-Methoxybutyranilide

Cat. No.: B182616
CAS No.: 5421-40-9
M. Wt: 193.24 g/mol
InChI Key: JOJWXZRJWDMSQA-UHFFFAOYSA-N
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Description

4'-Methoxybutyranilide (CAS 5421-40-9), also known as N-(4-methoxyphenyl)butanamide, is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . Its structure consists of a butyramide group (CH₃CH₂CH₂CO-) attached to a para-methoxyaniline moiety. The methoxy group (-OCH₃) at the 4'-position of the phenyl ring contributes to its electronic properties, influencing solubility and reactivity.

Properties

CAS No.

5421-40-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(4-methoxyphenyl)butanamide

InChI

InChI=1S/C11H15NO2/c1-3-4-11(13)12-9-5-7-10(14-2)8-6-9/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

JOJWXZRJWDMSQA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)OC

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)OC

Other CAS No.

5421-40-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4'-Methoxybutyranilide belongs to a class of substituted anilides. Below is a detailed comparison with structurally related compounds, focusing on molecular features, physicochemical properties, and functional distinctions.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₁₁H₁₅NO₂ 193.24 5421-40-9 Butyramide, 4'-methoxy
4'-Methoxyacetanilide C₉H₁₁NO₂ 165.19 Not available Acetamide, 4'-methoxy
4'-Methoxybenzanilide C₁₄H₁₃NO₂ 227.26 Not available Benzamide, 4'-methoxy
N-(4-Hydroxyphenyl)butanamide C₁₀H₁₃NO₂ 179.22 Not available Butyramide, 4'-hydroxy

Key Observations:

Acyl Chain Length: this compound has a four-carbon butyramide chain, while 4'-Methoxyacetanilide features a shorter two-carbon acetamide group. 4'-Methoxybenzanilide incorporates a benzamide group, which introduces aromaticity and rigidity, likely elevating melting points compared to aliphatic analogs .

Substituent Effects :

  • The 4'-methoxy group in this compound is electron-donating, stabilizing the molecule against electrophilic attack. In contrast, N-(4-Hydroxyphenyl)butanamide has a 4'-hydroxy group , which is more polar and prone to oxidation or hydrogen bonding .
  • Methoxy-substituted compounds generally exhibit greater metabolic stability than their hydroxy counterparts, making them favorable in drug design .

Derivatives with hydroxyl groups (e.g., N-(4-Hydroxyphenyl)butanamide) are expected to have higher water solubility due to hydrogen bonding, whereas methoxy groups enhance solubility in organic solvents .

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